molecular formula C8H8F2O3S B13456868 (4-Difluoromethanesulfonylphenyl)methanol

(4-Difluoromethanesulfonylphenyl)methanol

Cat. No.: B13456868
M. Wt: 222.21 g/mol
InChI Key: PECYLVLFOUHVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Difluoromethanesulfonylphenyl)methanol is a benzyl alcohol derivative featuring a hydroxymethyl (-CH₂OH) group and a difluoromethanesulfonyl (-SO₂CF₂H) substituent at the para position of the benzene ring. The difluoromethanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as polarity, acidity, and solubility.

Properties

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O3S/c9-8(10)14(12,13)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYLVLFOUHVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Difluoromethanesulfonylphenyl)methanol typically involves the introduction of the difluoromethanesulfonyl group to a phenyl ring followed by the addition of a methanol group. One common method involves the reaction of 4-bromophenylmethanol with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of (4-Difluoromethanesulfonylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Difluoromethanesulfonylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-difluoromethanesulfonylbenzaldehyde or 4-difluoromethanesulfonylbenzoic acid.

    Reduction: Formation of 4-difluoromethanesulfonylphenyl sulfide.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4-Difluoromethanesulfonylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (4-Difluoromethanesulfonylphenyl)methanol involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzymatic activity or the inhibition of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (4-Difluoromethanesulfonylphenyl)methanol with analogous phenylmethanol derivatives, focusing on substituent effects and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(4-Difluoromethanesulfonylphenyl)methanol C₈H₇F₂O₃S 221.07 -SO₂CF₂H, -CH₂OH High polarity, potential sulfonamide precursor
(4-Butylphenyl)methanol C₁₁H₁₆O 164.24 -C₄H₉, -CH₂OH Lipophilic; used in liquid crystal research
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol C₉H₁₀F₂O₃ 216.17 -OCHF₂, -OCH₃, -CH₂OH Polar, fluorinated; possible CNS drug intermediate
(2,4-Dichlorophenyl)methanesulfonyl chloride C₇H₅Cl₂O₂S 239.09 -SO₂Cl, -Cl (×2) Reactive sulfonylating agent; used in organic synthesis

Key Comparisons :

Electron Effects: The -SO₂CF₂H group in the target compound is highly electron-withdrawing, increasing acidity of the hydroxymethyl group compared to -C₄H₉ (electron-donating) in (4-Butylphenyl)methanol . This property may enhance solubility in polar solvents like ethanol or DMSO. In contrast, -OCHF₂ () is moderately electron-withdrawing, leading to intermediate polarity compared to -SO₂CF₂H .

Reactivity :

  • The -SO₂Cl group in (2,4-Dichlorophenyl)methanesulfonyl chloride is highly reactive, enabling sulfonamide bond formation. The target compound’s -SO₂CF₂H group is less reactive but may participate in hydrogen bonding due to fluorine’s electronegativity.

Crystallinity and Packing :

  • Analogous sulfonyl-containing compounds (e.g., ) exhibit intermolecular hydrogen bonding (e.g., C–H···O interactions) in crystal structures, suggesting similar packing behavior for the target compound .

Applications: (4-Butylphenyl)methanol: Non-polar applications (e.g., liquid crystals) due to alkyl chain . Sulfonyl chloride derivatives: Key intermediates in drug synthesis (e.g., protease inhibitors) . The target compound’s -SO₂CF₂H group may confer metabolic stability, making it relevant in fluorinated drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.